molecular formula C21H25FOS B2417978 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-16-8

1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone

Cat. No.: B2417978
CAS No.: 882749-16-8
M. Wt: 344.49
InChI Key: DBQFKICVJBYLAP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is an organic compound characterized by the presence of a fluorophenyl group and a pentamethylbenzyl sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2,3,4,5,6-pentamethylbenzyl mercaptan.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form 1-(4-fluorophenyl)-2-propanone.

    Thioether Formation: The intermediate 1-(4-fluorophenyl)-2-propanone is then reacted with 2,3,4,5,6-pentamethylbenzyl mercaptan in the presence of a suitable catalyst, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
  • 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
  • 1-(4-Methylphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone

Uniqueness

1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FOS/c1-13-14(2)16(4)20(17(5)15(13)3)12-24-11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQFKICVJBYLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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